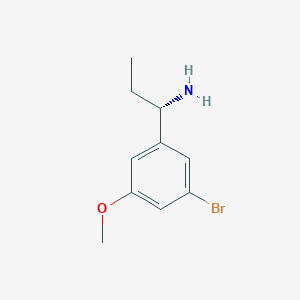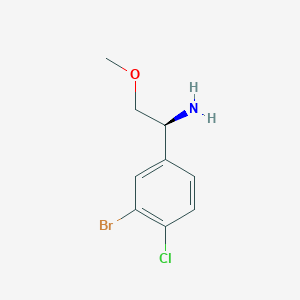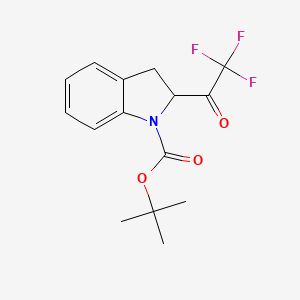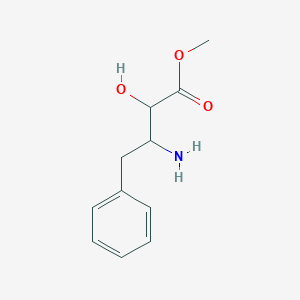
Methyl 3-amino-2-hydroxy-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-hydroxy-4-phenylbutanoate is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has non-superimposable mirror images
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method offers high enantioselectivity, mild reaction conditions, and high catalytic efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to ensure high purity and yield. The process is environmentally friendly and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Industry: The compound is used in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets. In the case of its use as a precursor for ACE inhibitors, the compound inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-4-phenylbutanoate: Similar in structure but lacks the amino group.
Ethyl 2-oxo-4-phenylbutanoate: A precursor used in the synthesis of methyl 3-amino-2-hydroxy-4-phenylbutanoate.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile compound in organic synthesis and pharmaceutical applications.
Propiedades
IUPAC Name |
methyl 3-amino-2-hydroxy-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWVQFOBUUDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
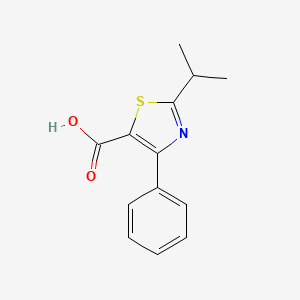
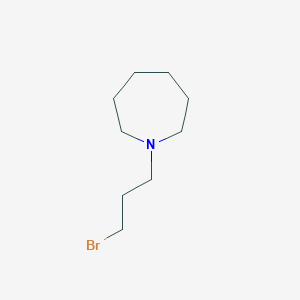
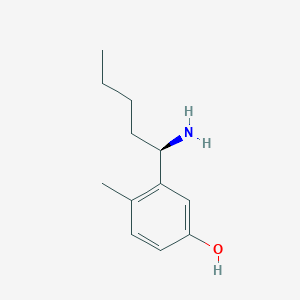
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
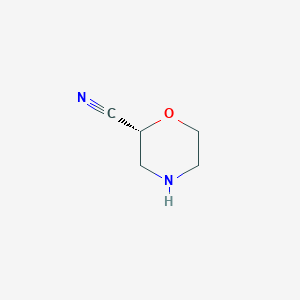
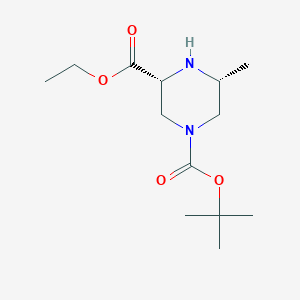
![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
